1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a carboxamide group, a methyl group, and a 2-(methylthio)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Substitution with the 2-(methylthio)phenyl group: This step involves the nucleophilic aromatic substitution of the pyrazole derivative with a 2-(methylthio)phenyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrazole ring and carboxamide group may play crucial roles in binding to the active site of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ester group instead of a carboxamide.
1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.
1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-thioamide: Similar structure but with a thioamide group instead of a carboxamide.
Uniqueness
1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the carboxamide group, which can form strong hydrogen bonds and enhance the compound’s binding affinity to biological targets. The methylthio group adds hydrophobic character, potentially improving membrane permeability and bioavailability.
Properties
IUPAC Name |
1-methyl-N-(2-methylsulfanylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-15-8-7-10(14-15)12(16)13-9-5-3-4-6-11(9)17-2/h3-8H,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWWEMJWPMZUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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